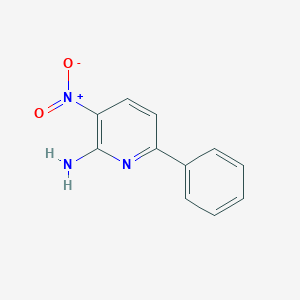

3-Nitro-6-phenylpyridin-2-amine

Übersicht

Beschreibung

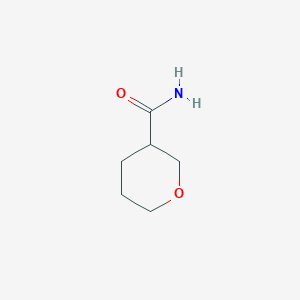

3-Nitro-6-phenylpyridin-2-amine is a chemical compound with the CAS Number: 102266-15-9 . It has a molecular weight of 215.21 and its IUPAC name is 3-nitro-6-phenyl-2-pyridinamine .

Molecular Structure Analysis

The InChI code for 3-Nitro-6-phenylpyridin-2-amine is 1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) .Physical And Chemical Properties Analysis

3-Nitro-6-phenylpyridin-2-amine is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Selective Vicarious Nucleophilic Amination

A study demonstrates the selective amination of nitropyridines, including 3-Nitro-6-phenylpyridin-2-amine, through vicarious nucleophilic substitution reactions. This method facilitates the preparation of substituted amino nitropyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of hydroxylamine and 4-amino-1,2,4-triazole as amination reagents yielded moderate to good product yields, providing a versatile method for the synthesis of these important compounds (Bakke, Svensen, & Trevisan, 2001).

Synthesis of Nitro N,N′-Dipyridinylamines

Another research application involves the amination of 3-nitropyridines with aromatic amides to generate 3-nitro-substituted N,N′-dipyridinylamines. This process, which proceeds via oxidative nucleophilic substitution of hydrogen, allows for the efficient synthesis of complex pyridine derivatives, showcasing the utility of 3-Nitro-6-phenylpyridin-2-amine in synthesizing compounds with potential biological activity (Patriciu et al., 2007).

Graphene-based Catalysts for Nitro Compound Reduction

Research into the reduction of nitro compounds to amines, a key transformation in organic chemistry with applications ranging from drug synthesis to environmental remediation, identifies graphene-based catalysts as highly efficient for this purpose. These catalysts offer advantages such as easy work-up, high catalytic efficiency, and reusability, emphasizing the role of 3-Nitro-6-phenylpyridin-2-amine in the development of green chemistry methodologies (Nasrollahzadeh et al., 2020).

Multicomponent Synthesis of Unsymmetrical Nitropyridines

The multicomponent synthesis approach for unsymmetrical 5-nitro-6-phenylpyridines, involving 3-Nitro-6-phenylpyridin-2-amine, highlights a green chemistry-aligned strategy that reduces reaction steps and improves yield. This approach is particularly relevant for the synthesis of heterocyclic compounds, which are foundational in the development of new pharmaceuticals (Koveza et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-nitro-6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWMSLRYGXSAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441747 | |

| Record name | 3-nitro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-6-phenylpyridin-2-amine | |

CAS RN |

102266-15-9 | |

| Record name | 3-nitro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)